N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine
Overview
Description
N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine is an organic compound with the molecular formula C26H31NO and a molecular weight of 373.53 g/mol . This compound is notable for its complex structure, which includes a cyclohexylethoxy group, a phenyl ring, and a naphthyl group. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclohexylethoxy Intermediate: This step involves the reaction of cyclohexanol with an appropriate alkylating agent to form the cyclohexylethoxy group.
Attachment to the Phenyl Ring: The cyclohexylethoxy group is then attached to a phenyl ring through an etherification reaction.
Formation of the Naphthyl Intermediate: Separately, a naphthyl group is prepared through standard organic synthesis techniques.
Final Coupling Reaction: The final step involves coupling the naphthyl group with the phenyl ring containing the cyclohexylethoxy group through an amination reaction, typically using a strong base and a suitable solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions
Properties
IUPAC Name |
4-(2-cyclohexylethoxy)-N-(2-naphthalen-1-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO/c1-2-7-21(8-3-1)18-20-28-25-15-13-24(14-16-25)27-19-17-23-11-6-10-22-9-4-5-12-26(22)23/h4-6,9-16,21,27H,1-3,7-8,17-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPBQBURLIWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)NCCC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201676 | |
Record name | N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040693-44-4 | |
Record name | N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040693-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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